4-Ethoxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxypentanoic acid is an organic compound with the chemical formula C7H14O3. It is a colorless liquid with a characteristic acidic odor. This compound is soluble in organic solvents such as ethanol and diethyl ether. It is primarily used in the pharmaceutical industry for the synthesis of various compounds, including pesticides and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethoxypentanoic acid is typically synthesized by heating pentanoic acid with ethanol in the presence of an acid catalyst. The reaction involves esterification, where the carboxylic acid group of pentanoic acid reacts with the hydroxyl group of ethanol to form the ethyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a reactor with controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxypentanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, including drugs and diagnostic agents.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-ethoxypentanoic acid involves its interaction with specific molecular targets. It can act as a precursor for the synthesis of active compounds that interact with enzymes, receptors, or other biological molecules. The pathways involved depend on the specific application and the nature of the synthesized compounds .
Vergleich Mit ähnlichen Verbindungen
4-Methoxypentanoic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
4-Oxopentanoic acid: Contains a keto group instead of an ethoxy group
Uniqueness: 4-Ethoxypentanoic acid is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds, offering distinct advantages in terms of reactivity and selectivity compared to its analogs .
Eigenschaften
Molekularformel |
C7H14O3 |
---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
4-ethoxypentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-3-10-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
JCXYONVULBEKRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.